

5,7-Dibromo-2-tetralone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5,7-Dibromo-2-tetralone

Cat. No.: B117721

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 144066-44-4

This technical guide provides an in-depth overview of **5,7-Dibromo-2-tetralone**, a halogenated derivative of the bicyclic aromatic ketone, 2-tetralone. This document consolidates available data on its chemical and physical properties, experimental protocols for its synthesis and characterization, and discusses its potential, yet largely unexplored, role in scientific research and drug development.

Core Properties and Data

5,7-Dibromo-2-tetralone, with the systematic IUPAC name 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one, is a solid organic compound.^{[1][2]} Its core structure consists of a tetralone backbone with two bromine atoms substituted on the aromatic ring at positions 5 and 7. This substitution significantly influences its chemical reactivity and potential biological activity.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **5,7-Dibromo-2-tetralone** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	144066-44-4	[3]
Molecular Formula	C ₁₀ H ₈ Br ₂ O	[3]
Molecular Weight	303.98 g/mol	[3]
Purity	≥95%	[2]
Storage Temperature	Ambient	[2]
Topological Polar Surface Area (TPSA)	17.07 Å ²	[3]
logP	3.2694	[3]
Hydrogen Bond Acceptors	1	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	0	[3]

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the reviewed literature. The provided data is based on commercially available information and computational models.

Spectroscopic data is crucial for the identification and characterization of **5,7-Dibromo-2-tetralone**. While specific spectra for this compound are not widely published, resources indicate the availability of ¹H NMR and ¹³C NMR data for confirmation of its structure.[4]

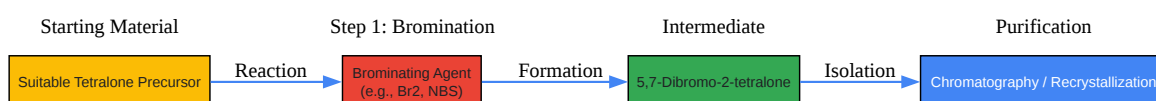
Experimental Protocols

Synthesis of Tetralone Derivatives

The synthesis of tetralone derivatives is a well-established area of organic chemistry, often involving Friedel-Crafts reactions. While a specific, detailed protocol for the synthesis of **5,7-Dibromo-2-tetralone** is not publicly available, a general approach can be inferred from patented methods for related compounds, such as 6-bromo-2-tetralone.[5]

A plausible synthetic pathway could involve the bromination of a suitable tetralone precursor or the cyclization of a dibrominated aromatic compound. For instance, a patented method for synthesizing 6-bromo-2-tetralone involves the hydroboration of 6-bromo-1-tetralone, followed by dehydration, epoxidation, and epoxide ring-opening.[5] A similar multi-step synthesis could potentially be adapted for the 5,7-dibromo isomer.

Logical Workflow for a Potential Synthesis:



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Caption: A generalized logical workflow for the synthesis of **5,7-Dibromo-2-tetralone**.

Biological Activity and Potential Applications

The tetralone scaffold is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[6] Derivatives of tetralone have been investigated for their potential as antibacterial, antitumor, and central nervous system (CNS) active agents.

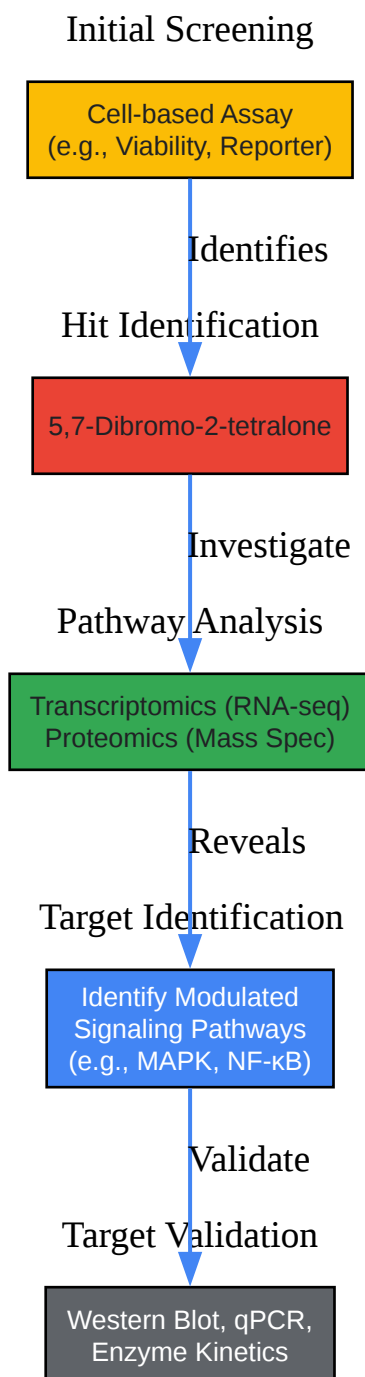
While specific pharmacological evaluations of **5,7-Dibromo-2-tetralone** are not extensively reported in the scientific literature, its structural similarity to other biologically active tetralones suggests potential for further investigation. For example, various substituted tetralone derivatives have been synthesized and evaluated as dual dopamine/serotonin ligands and as inhibitors of monoamine oxidase.[7][8] The presence of two bromine atoms on the aromatic ring of **5,7-Dibromo-2-tetralone** would significantly alter its electronic and lipophilic properties, potentially leading to unique biological activities.

Potential Research Areas:

- **Antimicrobial Screening:** Given the known antimicrobial properties of some halogenated flavonoids, **5,7-Dibromo-2-tetralone** could be screened against various bacterial and fungal strains.
- **Anticancer Evaluation:** The cytotoxic potential of this compound could be assessed against a panel of cancer cell lines, a common application for novel tetralone derivatives.
- **Enzyme Inhibition Assays:** The compound could be tested for its inhibitory activity against various enzymes, leveraging the known activity of other tetralones as enzyme inhibitors.

Signaling Pathway Analysis Workflow:

Should preliminary biological screening yield positive results, a logical next step would be to investigate the underlying mechanism of action, including its effect on cellular signaling pathways.



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Caption: A logical workflow for investigating the biological signaling pathways affected by **5,7-Dibromo-2-tetralone**.

Safety Information

Based on available safety data for **5,7-Dibromo-2-tetralone**, the compound is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.^[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5,7-Dibromo-2-tetralone is a chemical compound with a well-defined structure and CAS number. While detailed experimental data on its physical properties and biological activity are currently limited in the public domain, its tetralone core suggests a potential for interesting pharmacological properties. This guide provides a foundational understanding of the compound, highlighting the need for further research to fully elucidate its characteristics and potential applications in drug discovery and development. The provided logical workflows for synthesis and biological investigation offer a roadmap for future studies on this intriguing molecule.

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